molecular formula C21H19BrN2O4S B3538265 N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3538265
M. Wt: 475.4 g/mol
InChI Key: VVKCORDPEJNCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of cytokines. BMS-986165 has shown potential as a therapeutic agent for the treatment of various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By inhibiting TYK2, N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects
N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce inflammation in preclinical models of autoimmune diseases. In addition, N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons, while promoting the production of anti-inflammatory cytokines. N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to improve disease symptoms in preclinical models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its specificity for the TYK2 enzyme, its ability to reduce inflammation, and its potential as a therapeutic agent for autoimmune diseases. However, N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide also has limitations, including the need for further research to evaluate its safety and efficacy in humans and the potential for off-target effects.

Future Directions

There are several future directions for research on N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, including further preclinical studies to evaluate its safety and efficacy in animal models, clinical trials to evaluate its safety and efficacy in humans, and studies to identify potential off-target effects. In addition, N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide could be evaluated for its potential as a therapeutic agent for other autoimmune diseases beyond psoriasis, lupus, and inflammatory bowel disease. Finally, N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide could be evaluated in combination with other therapeutic agents to determine if it could enhance their efficacy.

Scientific Research Applications

N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively in preclinical models of autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease. In these studies, N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to effectively reduce inflammation and improve disease symptoms. Clinical trials are currently underway to evaluate the safety and efficacy of N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in humans.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4S/c1-28-20-10-6-5-9-19(20)23-21(25)15-24(17-13-11-16(22)12-14-17)29(26,27)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKCORDPEJNCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7155748

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.